![molecular formula C16H15ClFN3O B2510222 (2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034293-17-7](/img/structure/B2510222.png)

(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

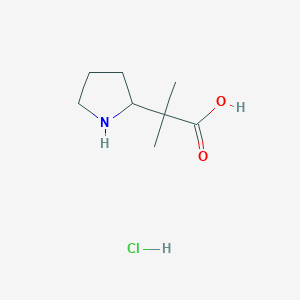

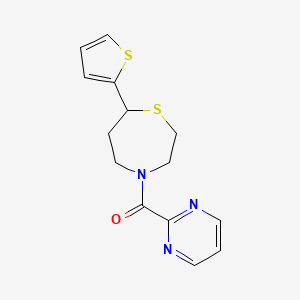

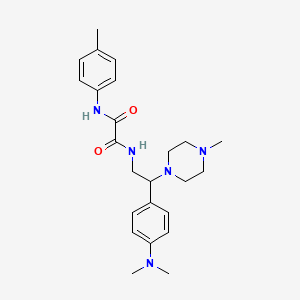

The compound is a complex organic molecule that contains a 2-chloro-6-fluorophenyl group and a 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl group . The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2-chloro-6-fluorophenyl and 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement and bonding of its constituent atoms. The 2-chloro-6-fluorophenyl group would likely contribute to the compound’s aromaticity, while the 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl group could add complexity to the molecule’s three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chloro, fluoro, and pyrazinyl groups, among others. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and fluoro groups could affect the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Evaluation

Microwave-assisted synthesis has been employed to create novel pyrazoline derivatives, demonstrating higher yields, environmental friendliness, and shorter reaction times compared to conventional heating methods. These compounds have been evaluated for their anti-inflammatory and antibacterial activities, with certain derivatives exhibiting significant potential. This approach highlights the utility of microwave irradiation in the efficient synthesis of bioactive molecules, potentially including compounds with similar structures to the one (Ravula et al., 2016).

Development of Precipitation-Resistant Formulations

Research has been conducted to develop precipitation-resistant solution formulations for poorly water-soluble compounds, aimed at increasing in vivo exposure for early toxicology and clinical studies. This research is crucial for compounds like "(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone," which may have poor solubility in water. Such formulations can achieve higher plasma concentrations, improving dose proportionality and potentially enhancing therapeutic efficacy (Burton et al., 2012).

Antimicrobial and Antifungal Activities

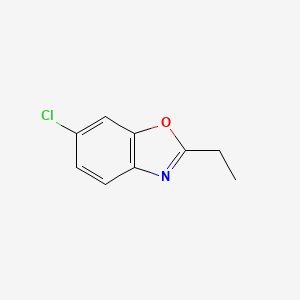

Fluorine-containing compounds, including pyrazoles and pyrazolyl benzo[d]oxazoles, have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies reveal the potential of fluorinated compounds in developing new antimicrobial agents, suggesting that structurally similar compounds could also exhibit similar biological activities (Gadakh et al., 2010).

Synthesis and Structural Characterization

Studies have also focused on the synthesis and crystal structure characterization of chloro- and methyl-substituted pyrazoline derivatives. Understanding the structural aspects of these compounds aids in the rational design of new molecules with improved pharmacological profiles, which could be applicable to the synthesis and characterization of "(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone" (Sun et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2-chloro-6-fluorophenyl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O/c17-12-2-1-3-13(18)15(12)16(22)20-6-7-21-11(9-20)8-14(19-21)10-4-5-10/h1-3,8,10H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWPETPGWFHFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,4-Difluorophenyl)methyl]urea](/img/structure/B2510142.png)

![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2510144.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2510145.png)

![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510151.png)

![1-methyl-8-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510152.png)

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2510157.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2510162.png)